N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A variety of quinazoline derivatives, closely related to the chemical , have been synthesized and evaluated for their antibacterial activities. For instance, compounds similar to N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have shown promising antibacterial properties against pathogens like S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010).
Anti-inflammatory and Analgesic Properties
Some quinazolinone derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activity. This research suggests that compounds structurally related to this compound could have medicinal applications in treating inflammation and pain (Farag et al., 2012).
Insecticidal Activity
Research into pyridine derivatives, which are structurally similar to the compound , has demonstrated significant insecticidal activities. These compounds have shown effectiveness against pests like the cowpea aphid, Aphis craccivora Koch, indicating potential applications in agriculture (Bakhite et al., 2014).
Antimicrobial and Antifungal Agents
New quinazoline derivatives have been synthesized and shown to possess antimicrobial and antifungal properties. These studies suggest that compounds like this compound could be effective in combating various microbial and fungal infections (Desai et al., 2007).
Antitumor Activity
Research into quinazolinone analogues has shown that they have potential antitumor activities. This suggests that this compound could be explored for its effectiveness in cancer treatment (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-7-9-17(10-8-16)25-20(28)14-30-21-18-5-1-2-6-19(18)27(22(29)26-21)13-15-4-3-11-24-12-15/h3-4,7-12H,1-2,5-6,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNLBRNXYBJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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